molecular formula C14H16O2 B12601040 1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester CAS No. 898235-46-6

1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester

Cat. No.: B12601040
CAS No.: 898235-46-6
M. Wt: 216.27 g/mol
InChI Key: JJXACCQQWKWNQZ-UHFFFAOYSA-N
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Description

1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester is an organic compound with the molecular formula C13H16O2. This compound belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. The compound is characterized by the presence of an indene ring system substituted with carboxylic acid and ethyl ester groups, along with two methyl groups at the 3 and 6 positions.

Preparation Methods

The synthesis of 1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester typically involves organic synthesis techniques. One common method includes the esterification of 1H-Indene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, particularly at the positions ortho and para to the carboxylic acid group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols.

Scientific Research Applications

1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is utilized in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical pathways. The indene ring system may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester can be compared with other indene derivatives such as:

The presence of the 3,6-dimethyl groups in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

898235-46-6

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 3,6-dimethyl-1H-indene-2-carboxylate

InChI

InChI=1S/C14H16O2/c1-4-16-14(15)13-8-11-7-9(2)5-6-12(11)10(13)3/h5-7H,4,8H2,1-3H3

InChI Key

JJXACCQQWKWNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C1)C=C(C=C2)C)C

Origin of Product

United States

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